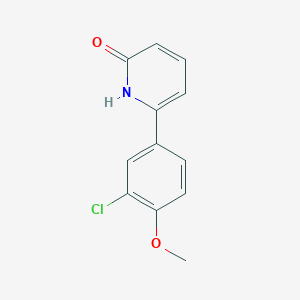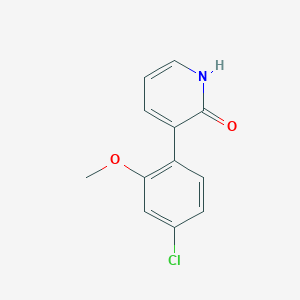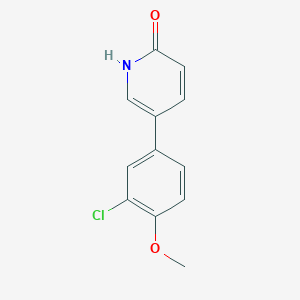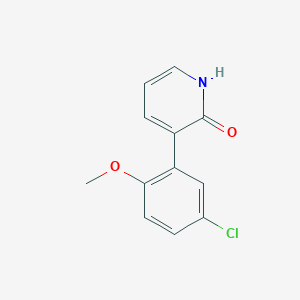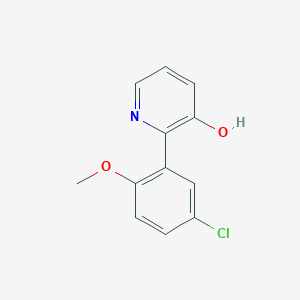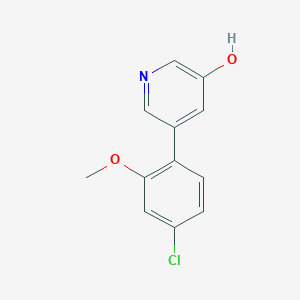
5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% (5-CMP-3-H) is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is an aromatic compound that has a pyridine ring and a phenyl group as its major components. Its structure is characterized by a chlorine atom attached to the phenyl group, and a methoxy group attached to the pyridine ring. This compound is used in a variety of synthetic and analytical processes, and it has been studied extensively in the scientific literature.
Applications De Recherche Scientifique
5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% is used widely in scientific research due to its versatile properties. It has been used in the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of biologically active compounds such as antibiotics and antiviral agents. Additionally, 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been used in the synthesis of fluorescent probes, which are used to study the structure and function of proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% is not well understood. However, it is believed to be involved in several biochemical processes. It is known to interact with proteins and other biomolecules, and it has been shown to inhibit the activity of several enzymes. Additionally, 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been found to interact with cell membranes and to affect the transport of ions across them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% are not well understood. However, it has been found to affect the activity of several enzymes, and it has been shown to interact with cell membranes and to affect the transport of ions across them. Additionally, 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been found to have antibacterial, antifungal, and antiviral effects, and it has been used in the treatment of several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% is a versatile compound that has many advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. Additionally, it is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% is toxic and should be handled with care. Additionally, it is not very soluble in water, making it difficult to use in aqueous reactions.
Orientations Futures
There are many potential future directions for research on 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95%. These include further studies of its mechanism of action and biochemical and physiological effects, as well as the development of new applications for it. Additionally, research could be conducted to explore its potential use in the synthesis of new drugs, pesticides, and dyes. Finally, research could be conducted to explore its potential use as a fluorescent probe or as a therapeutic agent.
Méthodes De Synthèse
5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% can be prepared by several methods, including a Friedel-Crafts acylation reaction and an alkylation reaction. In the Friedel-Crafts acylation reaction, an aryl halide is reacted with an aryl ketone in the presence of an aluminum chloride catalyst. This reaction yields an aryl ketone containing a chlorine atom. In the alkylation reaction, an aryl halide is reacted with an alkyl halide in the presence of a Lewis acid catalyst. This reaction yields an alkyl halide containing a chlorine atom. Both of these reactions can be used to prepare 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95%.
Propriétés
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12-5-9(13)2-3-11(12)8-4-10(15)7-14-6-8/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZHZRAQKHVRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683002 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | |
CAS RN |
1261956-88-0 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-6-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367778.png)

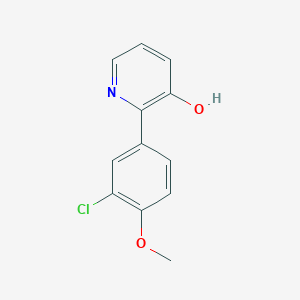
![2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367806.png)


